REACTION_CXSMILES
|
[CH:1]([C:3]1[NH:4][CH:5]=[CH:6][N:7]=1)=[O:2].[C:8]([O:11][CH2:12][CH2:13]Br)(=[O:10])[CH3:9].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH:1]([C:3]1[N:4]([CH2:9][C:8]([O:11][CH2:12][CH3:13])=[O:10])[CH:5]=[CH:6][N:7]=1)=[O:2] |f:2.3.4|
|
Name
|
|
Quantity
|
5.16 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1NC=CN1
|
Name
|
|
Quantity
|
7.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCBr
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The insolubles were removed by filtration, water
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Type
|
ADDITION
|
Details
|
was added to the mixture
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was separated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (ethyl acetate:hexane 1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1N(C=CN1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |